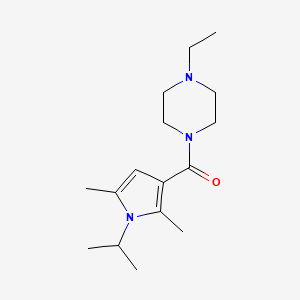![molecular formula C11H20N2O3 B7512644 methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)
methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as MNAO and is a derivative of carbamate, which is widely used in various fields, including agriculture, medicine, and industry. MNAO has been extensively studied for its potential use as a pesticide, insecticide, and herbicide. In addition, it has been found to have a broad range of biological activities, making it an attractive candidate for further research.
Mecanismo De Acción
MNAO acts by inhibiting the activity of acetylcholinesterase, an enzyme that is critical for the proper functioning of the nervous system. By inhibiting this enzyme, MNAO disrupts the transmission of nerve impulses, leading to paralysis and ultimately death in insects and other organisms. MNAO also has other mechanisms of action, including the inhibition of DNA synthesis and the disruption of cell membrane function.
Biochemical and Physiological Effects:
MNAO has been shown to have a broad range of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the disruption of DNA synthesis, and the disruption of cell membrane function. These effects can lead to a range of outcomes, including paralysis, cell death, and the inhibition of growth and reproduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNAO has several advantages for use in laboratory experiments, including its broad range of biological activities, its ability to inhibit acetylcholinesterase, and its potential use as a pesticide, insecticide, and herbicide. However, there are also limitations to its use, including its toxicity and potential for environmental harm.
Direcciones Futuras
There are several potential future directions for research on MNAO, including the development of new pesticides, insecticides, and herbicides based on its chemical structure and mechanism of action. In addition, further research is needed to investigate its potential use in the treatment of cancer and other diseases. Finally, there is a need for further studies to determine the potential environmental impact of MNAO and to develop strategies for minimizing its impact.
Métodos De Síntesis
The synthesis of MNAO involves the reaction between 2-(azepan-1-yl)-2-oxoethanol and methyl isocyanate. This reaction occurs in the presence of a catalyst, typically triethylamine. The resulting product is then purified and characterized using various analytical techniques, including spectroscopy and chromatography.
Aplicaciones Científicas De Investigación
MNAO has been extensively studied for its potential use as a pesticide, insecticide, and herbicide. It has been found to have a broad range of biological activities, including antifungal, antibacterial, and antiviral properties. MNAO has also been shown to have potential applications in the treatment of cancer and other diseases. In addition, it has been used in various laboratory experiments to study the mechanisms of action of different compounds and to investigate the effects of MNAO on various biological systems.
Propiedades
IUPAC Name |
methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-12(11(15)16-2)9-10(14)13-7-5-3-4-6-8-13/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBREZDOJQXMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCCCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)
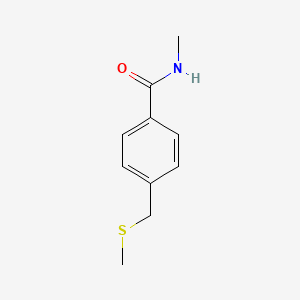

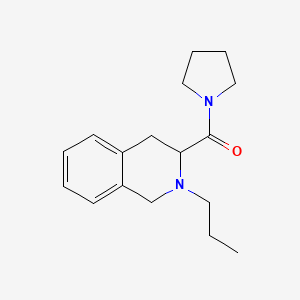

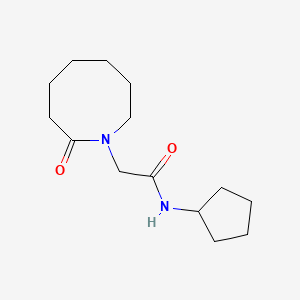
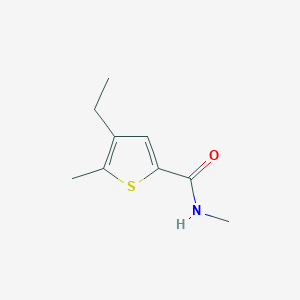
![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)

